molecular formula C14H14N2O3S B5356382 4-[(methylamino)sulfonyl]-N-phenylbenzamide

4-[(methylamino)sulfonyl]-N-phenylbenzamide

Cat. No.: B5356382
M. Wt: 290.34 g/mol
InChI Key: RMWOIDSTFMVZNC-UHFFFAOYSA-N
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Description

4-[(methylamino)sulfonyl]-N-phenylbenzamide, also known as Methylphenidate, is a commonly used psychostimulant drug that is primarily used to treat attention deficit hyperactivity disorder (ADHD) in children and adults. The compound has gained significant attention in the scientific community due to its ability to improve cognitive function and increase focus.

Mechanism of Action

4-[(methylamino)sulfonyl]-N-phenylbenzamideate works by blocking the reuptake of dopamine and norepinephrine in the brain. By increasing the levels of these neurotransmitters, 4-[(methylamino)sulfonyl]-N-phenylbenzamideate enhances cognitive function and improves focus. The compound also has a mild stimulant effect, which can help individuals stay alert and awake.
Biochemical and Physiological Effects
4-[(methylamino)sulfonyl]-N-phenylbenzamideate has been shown to have a number of biochemical and physiological effects. The compound increases heart rate and blood pressure, and can cause insomnia and decreased appetite. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and focus.

Advantages and Limitations for Lab Experiments

4-[(methylamino)sulfonyl]-N-phenylbenzamideate has several advantages for lab experiments. The compound is relatively easy to synthesize and is widely available. It has also been extensively studied, making it a well-characterized compound for use in research. However, 4-[(methylamino)sulfonyl]-N-phenylbenzamideate also has several limitations. The compound can be addictive and has a high potential for abuse. It can also have significant side effects, particularly when used at high doses.

Future Directions

There are several future directions for research on 4-[(methylamino)sulfonyl]-N-phenylbenzamideate. One area of interest is the long-term effects of the compound on brain function and behavior. Another area of interest is the development of new psychostimulant drugs that have fewer side effects and a lower potential for abuse. Additionally, researchers are interested in investigating the effects of 4-[(methylamino)sulfonyl]-N-phenylbenzamideate on different populations, such as older adults or individuals with other neurological disorders. Finally, there is a need for more research on the mechanisms underlying the effects of 4-[(methylamino)sulfonyl]-N-phenylbenzamideate, particularly at the molecular level.

Synthesis Methods

4-[(methylamino)sulfonyl]-N-phenylbenzamideate is synthesized through a multi-step process that involves the reaction of phenylacetone with methylamine to form N-methylphenylacetone. The N-methylphenylacetone is then reacted with hydroxylamine to form N-methylphenylacetone oxime. The oxime is then reacted with thionyl chloride to form N-methylphenylacetone oxime chloride, which is then reacted with 4-aminobenzenesulfonamide to form 4-[(methylamino)sulfonyl]-N-phenylbenzamideate.

Scientific Research Applications

4-[(methylamino)sulfonyl]-N-phenylbenzamideate is widely used in scientific research to study the effects of psychostimulant drugs on cognitive function and behavior. The compound has been shown to improve working memory, attention, and cognitive control in both healthy individuals and those with ADHD. 4-[(methylamino)sulfonyl]-N-phenylbenzamideate has also been used in studies investigating the neural mechanisms underlying cognitive function and the effects of psychostimulants on brain activity.

Properties

IUPAC Name

4-(methylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-15-20(18,19)13-9-7-11(8-10-13)14(17)16-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWOIDSTFMVZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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